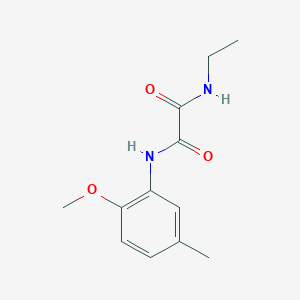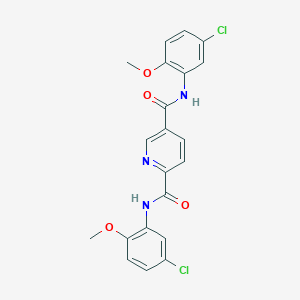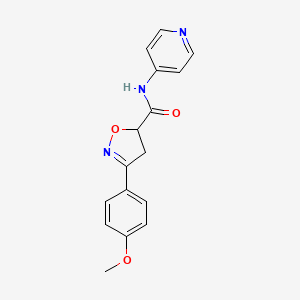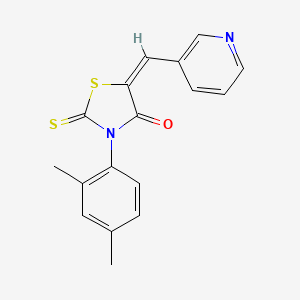
2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Descripción general
Descripción
2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BHBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHBT belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood. However, it has been suggested that 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have low toxicity and is well tolerated by cells in vitro and in vivo. However, there are also limitations to the use of 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has poor solubility in water, which can limit its bioavailability and efficacy. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one also has low stability in the presence of light and air, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the use of 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in scientific research. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to possess potential therapeutic properties for the treatment of inflammation and cancer. Further studies are needed to investigate the mechanism of action of 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. The development of novel formulations and delivery systems for 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one may also improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells. 2-(3-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9,16H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUZIFYPIZRJV-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B4695735.png)
![N-(4-chlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4695740.png)
![1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4695747.png)
![5-[1-(ethylsulfonyl)-3-piperidinyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695752.png)

![4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine](/img/structure/B4695759.png)

![2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4695780.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695787.png)
![1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4695791.png)

![ethyl N-({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4695823.png)

![4-({[(2,4,5-trichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4695846.png)